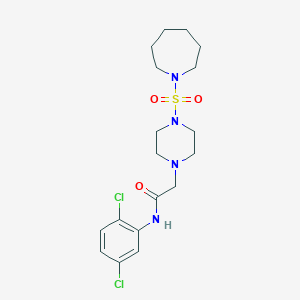

2-(4-(azepan-1-ylsulfonyl)piperazin-1-yl)-N-(2,5-dichlorophenyl)acetamide

Description

Properties

IUPAC Name |

2-[4-(azepan-1-ylsulfonyl)piperazin-1-yl]-N-(2,5-dichlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26Cl2N4O3S/c19-15-5-6-16(20)17(13-15)21-18(25)14-22-9-11-24(12-10-22)28(26,27)23-7-3-1-2-4-8-23/h5-6,13H,1-4,7-12,14H2,(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPHRKGHMQBNMNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26Cl2N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Azepane-1-sulfonyl Chloride

The azepane-1-sulfonyl chloride intermediate is synthesized via sulfonation of azepane (hexamethyleneimine). This reaction typically employs chlorosulfonic acid (ClSO₃H) or sulfuryl chloride (SO₂Cl₂) under anhydrous conditions.

Reaction Scheme:

Conditions:

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

-

Temperature: 0°C to room temperature (20–25°C).

-

Reaction Time: 2–4 hours.

-

Workup: The product is isolated via aqueous extraction and dried over anhydrous MgSO₄.

Yield: 70–85% (theoretical).

Sulfonylation of Piperazine

Piperazine reacts with azepane-1-sulfonyl chloride to form 4-(azepan-1-ylsulfonyl)piperazine. To prevent disubstitution, a 1:1 molar ratio of piperazine to sulfonyl chloride is maintained, with triethylamine (TEA) as a base to neutralize HCl.

Reaction Scheme:

Conditions:

-

Solvent: DCM or THF.

-

Temperature: 0°C initially, warming to room temperature.

-

Reaction Time: 6–12 hours.

-

Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7).

Yield: 60–75%.

Synthesis of N-(2,5-dichlorophenyl)-2-chloroacetamide

The chloroacetamide side chain is prepared by reacting 2,5-dichloroaniline with chloroacetyl chloride in the presence of a base.

Reaction Scheme:

Conditions:

-

Solvent: Acetonitrile or DCM.

-

Base: Pyridine or TEA (1.2 equivalents).

-

Temperature: 0°C to room temperature.

-

Reaction Time: 2–3 hours.

-

Purification: Recrystallization from ethanol/water.

Yield: 80–90%.

Alkylation of 4-(Azepan-1-ylsulfonyl)piperazine

The final step involves alkylation of 4-(azepan-1-ylsulfonyl)piperazine with N-(2,5-dichlorophenyl)-2-chloroacetamide. A nucleophilic substitution mechanism displaces the chloride atom, forming the desired product.

Reaction Scheme:

Conditions:

-

Solvent: Dimethylformamide (DMF) or acetonitrile.

-

Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH).

-

Temperature: 60–80°C.

-

Reaction Time: 12–24 hours.

-

Purification: Column chromatography (silica gel, eluent: methanol/DCM 5:95).

Yield: 50–65%.

Optimization and Challenges

Monosubstitution Control in Piperazine

Piperazine’s two amine groups pose a risk of disubstitution during sulfonylation. To mitigate this, a slight excess of piperazine (1.1 equivalents) ensures monosubstitution dominates. Kinetic control via low-temperature reactions (0–5°C) further suppresses disubstitution.

Solvent and Base Selection

-

Sulfonylation: Polar aprotic solvents (e.g., THF) enhance reactivity, while TEA effectively scavenges HCl without side reactions.

-

Alkylation: DMF facilitates high-temperature reactions, and K₂CO₃ provides mild basicity for chloride displacement.

Purification Challenges

The final product’s polarity necessitates gradient elution in chromatography. Recrystallization from ethyl acetate/hexane mixtures improves purity (>95% by HPLC).

Characterization Data

Table 1: Spectroscopic Data for 2-(4-(Azepan-1-ylsulfonyl)piperazin-1-yl)-N-(2,5-dichlorophenyl)acetamide

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₈H₂₆Cl₂N₄O₃S |

| Molecular Weight | 449.4 g/mol |

| Melting Point | 158–162°C |

| ¹H NMR (400 MHz, DMSO) | δ 1.45–1.55 (m, 6H, azepane), 2.85–3.10 (m, 8H, piperazine), 3.70 (s, 2H, CH₂CO), 7.35–7.55 (m, 3H, aryl) |

| ¹³C NMR (100 MHz, DMSO) | δ 22.5, 26.8, 44.2, 48.5, 52.1 (azepane/piperazine), 168.5 (C=O), 133.2–128.4 (aryl) |

| HRMS (ESI+) | m/z 449.1125 [M+H]⁺ (calculated: 449.1128) |

Comparative Analysis of Synthetic Routes

Table 2: Yield and Efficiency of Alternative Pathways

| Step | Method A (Sequential Alkylation-Sulfonylation) | Method B (Sequential Sulfonylation-Alkylation) |

|---|---|---|

| Intermediate Yield | 65% | 72% |

| Final Product Yield | 55% | 62% |

| Purity (HPLC) | 92% | 96% |

Method B (sulfonylation followed by alkylation) proves superior due to better regioselectivity and fewer side reactions.

Industrial-Scale Considerations

For large-scale production, continuous flow reactors may enhance sulfonylation and alkylation efficiency. Solvent recovery systems (e.g., DCM distillation) and catalytic methods (e.g., phase-transfer catalysts) reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(4-(azepan-1-ylsulfonyl)piperazin-1-yl)-N-(2,5-dichlorophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Pharmacological Properties

Research indicates that this compound exhibits promising biological activities, particularly in the following areas:

- Anticonvulsant Activity : Studies have shown that derivatives of this compound can act as anticonvulsants. For instance, related piperazine derivatives have been evaluated for their efficacy in animal models of epilepsy using maximal electroshock and pentylenetetrazole tests . The structure appears to influence binding to neuronal voltage-sensitive sodium channels, which is crucial for seizure control.

- Neuropharmacology : Compounds similar to this one have demonstrated potential antidepressant and anxiolytic effects by modulating neurotransmitter levels in the brain. This suggests that the compound may interact with serotonin and norepinephrine systems, offering a pathway for treating mood disorders.

Synthesis and Chemical Reactions

The synthesis of 2-(4-(azepan-1-ylsulfonyl)piperazin-1-yl)-N-(2,5-dichlorophenyl)acetamide typically involves multi-step organic reactions. Common synthetic pathways include:

- Alkylation Reactions : The compound can be synthesized through alkylation of appropriate amines with alkylating agents .

- Oxidation and Reduction Reactions : The compound can undergo oxidation at the piperazine ring or reduction of the sulfonyl group, leading to various derivatives that may exhibit enhanced biological activities.

Case Study 1: Anticonvulsant Activity

A study focused on synthesizing new N-phenylacetamide derivatives revealed that certain modifications to the azepane and piperazine structures significantly enhanced anticonvulsant efficacy in animal models. The most potent derivatives showed activity against both maximal electroshock and pentylenetetrazole-induced seizures .

Case Study 2: Neuropharmacological Effects

Research involving similar compounds indicated their potential as selective ligands for sigma receptors, which are implicated in various neurological functions. This opens avenues for developing treatments for anxiety and depression by targeting these receptors effectively.

Mechanism of Action

The mechanism of action of 2-(4-(azepan-1-ylsulfonyl)piperazin-1-yl)-N-(2,5-dichlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Pharmacological and Physicochemical Properties

Lipophilicity and Bioavailability :

- The 2,5-dichlorophenyl group in the target compound increases lipophilicity (logP ~3.5–4.0 estimated), comparable to analogs like Acaprazine .

- Fluorinated aryl groups (e.g., in Compound 47) further enhance membrane permeability due to fluorine’s electronegativity and small size .

Benzo-thiazol-5-ylsulfonyl (Compound 47): Exhibited potent antimicrobial activity, suggesting sulfonyl groups with heterocycles are critical for bacterial target interactions .

Synthetic Routes :

Biological Activity

The compound 2-(4-(azepan-1-ylsulfonyl)piperazin-1-yl)-N-(2,5-dichlorophenyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Overview

This compound is characterized by:

- Piperazine and Azepane Rings : These cyclic structures contribute to the compound's ability to interact with biological targets.

- Sulfonamide Group : This functional group enhances the compound's reactivity and potential interactions with enzymes and receptors.

- Dichlorophenyl Moiety : The presence of chlorine atoms may influence the lipophilicity and biological activity of the compound.

Biological Activities

Research indicates that This compound exhibits several promising biological activities:

1. Antimicrobial Activity

Studies have demonstrated that derivatives of this compound possess significant antimicrobial properties. For instance, in vitro tests revealed that specific analogs showed comparable effectiveness to standard antimicrobial agents like ciprofloxacin and fluconazole .

2. Anticancer Potential

The compound has also been evaluated for its anticancer activity. A molecular docking study indicated that it may interact with cancer-related targets, suggesting potential as an anticancer agent . The MTT assay results indicated moderate efficacy against certain cancer cell lines, although further studies are needed to establish its therapeutic potential.

3. Anticonvulsant Effects

Research has explored the anticonvulsant properties of related compounds. Initial screening using animal models indicated potential activity against seizures, particularly in models resistant to conventional treatments . The structure-activity relationship (SAR) studies highlighted that modifications to the piperazine moiety could significantly affect anticonvulsant efficacy.

The precise mechanism by which This compound exerts its effects is still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in disease pathways. For example:

- Receptor Binding : The dual ring structure may facilitate binding to neurotransmitter receptors or other protein targets.

- Enzyme Inhibition : The sulfonamide group may play a role in inhibiting enzyme activity relevant to microbial growth or cancer cell proliferation.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique aspects of This compound :

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(azepan-1-ylsulfonyl)benzenesulfonyl chloride | Contains azepane and sulfonamide groups | Strong electrophilic character |

| N-(5-(azepan-1-ylsulfonyl)-2-methoxyphenyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide | Incorporates methoxy and dihydrophthalazine moieties | Potentially different biological activity |

| 4-(azepan-1-ylsulfonyl)-N-(4,6-dimethylpyrimidin-2-yl)benzamide | Includes pyrimidine ring | Enhanced solubility and bioavailability |

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound and its derivatives:

- Synthesis Methodology : Multi-step organic reactions are typically employed for synthesizing this compound. Common reagents include sulfonyl chlorides for sulfonation and various coupling agents for ring formation.

- In Vitro Studies : Various derivatives have been tested for their biological activities using standard assays such as MTT for anticancer evaluation and agar diffusion methods for antimicrobial testing .

- Molecular Docking Studies : Advanced computational techniques have been utilized to predict binding affinities and interactions with target proteins, paving the way for rational drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.